molecular formula C17H16F2N2O3S B2773296 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide CAS No. 899731-58-9

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide

Cat. No. B2773296
CAS RN: 899731-58-9
M. Wt: 366.38
InChI Key: LSCURTUFCILFCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, including nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods reveal the spatial arrangement of atoms, molecular conformations, and the presence of specific functional groups.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve several steps. For example, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds .

Scientific Research Applications

Anti-HIV Activity

The compound N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-difluorobenzamide has demonstrated anti-HIV activity. It operates through a mechanism that could potentially be harnessed for anti-AIDS treatment. Further research is needed to explore its precise mode of action and potential therapeutic applications .

Analgesic Properties

(Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate, a derivative of this compound, has been found to exhibit analgesic activity. Investigating its efficacy and safety in pain management could be valuable .

Antibiotic Potential

Cephradine, a well-known antibiotic, contains a 1,3-thiazine skeleton similar to the one present in our compound. Understanding the structural similarities and differences between these molecules could shed light on novel antibiotic design and development .

Anticoagulant Applications

Chlormezanone, another derivative of thiazinane, has been utilized as an anticoagulant. Exploring the anticoagulant properties of our compound may provide insights into its potential clinical use .

Fused-Heterocyclic Chemistry

Thiazinanes, including our compound, represent an important class of heterocyclic compounds. Investigating their synthetic approaches, chemical reactivity, and structural variations can contribute to the field of fused-heterocyclic chemistry .

Biologic Activity

Given the diverse properties observed in related compounds, further studies are warranted to explore the biologic activity of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-difluorobenzamide . Researchers can investigate its interactions with biological targets and evaluate its potential therapeutic applications .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the specific functional groups they contain. Many similar compounds display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-15-8-3-12(11-16(15)19)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCURTUFCILFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide

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